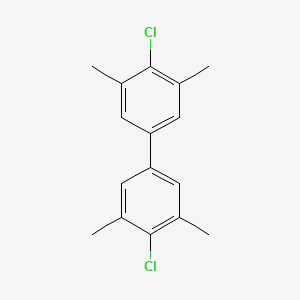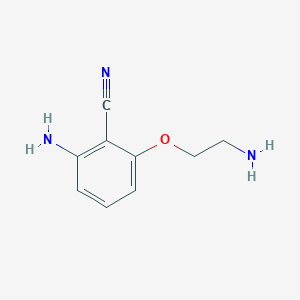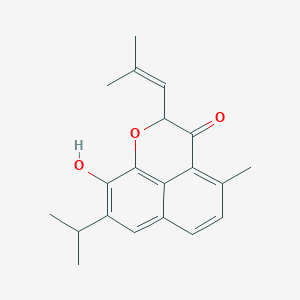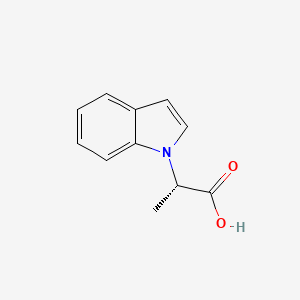
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H14Cl2. This compound is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- typically involves the chlorination and methylation of biphenyl. One common method includes the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where biphenyl is reacted with chlorinating and methylating agents in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the biphenyl core influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Similar in structure but lacks the methyl groups.
1,1’-Biphenyl, 3,3’,5,5’-tetramethyl-: Similar in structure but lacks the chlorine atoms.
1,1’-Biphenyl, 4,4’-dimethyl-: Contains only methyl groups without chlorine substitution.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
89448-05-5 |
|---|---|
Formule moléculaire |
C16H16Cl2 |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
2-chloro-5-(4-chloro-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
Clé InChI |
UJXGDHBCDOALLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)







![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)




